SPI-112
Overview
Description
SPI 112 is a selective and effective inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11). It is known for its competitive inhibition kinetics and has shown significant potential in scientific research, particularly in the fields of cancer and cell signaling .
Preparation Methods
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: SPI 112 undergoes competitive inhibition reactions with SHP2, protein tyrosine phosphatase, and protein tyrosine phosphatase 1B. It has an IC50 of 1 micromolar for SHP2, 18.3 micromolar for protein tyrosine phosphatase, and 14.5 micromolar for protein tyrosine phosphatase 1B .
Common Reagents and Conditions: The common reagents used in reactions involving SPI 112 include dimethyl sulfoxide (DMSO) for solubility, and various buffers and enzymes for in vitro assays. The conditions typically involve maintaining specific pH levels and temperatures to ensure optimal activity .
Major Products Formed: The major products formed from reactions involving SPI 112 are typically the inhibited forms of SHP2, protein tyrosine phosphatase, and protein tyrosine phosphatase 1B. These inhibited forms are crucial for studying the effects of SHP2 inhibition in various biological processes .
Scientific Research Applications
SPI 112 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study the inhibition of SHP2 and its effects on cell signaling pathways. This has significant implications for cancer research, as SHP2 is known to play a role in various oncogenic processes .
Mechanism of Action
SPI 112 exerts its effects by competitively inhibiting the catalytic site of SHP2. It binds to SHP2 with a kinetic constant (KD) of 1.30 micromolar and follows a competitive inhibition model with a Ki of 0.8 micromolar. This interaction prevents SHP2 from dephosphorylating its substrates, thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- NSC-117199
- JC-010a
- TNO155
Uniqueness: SPI 112 is unique due to its high selectivity and competitive inhibition kinetics for SHP2. Unlike some other inhibitors, it has a polar nitro or negatively charged carboxyl group, which affects its cell permeability .
Biological Activity
SPI-112 is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of the protein tyrosine phosphatase Shp2. This enzyme is implicated in various signaling pathways that regulate cellular growth and differentiation, making it a target for therapeutic interventions in cancer and other diseases.
Inhibition of Shp2 Activity
This compound acts as a competitive inhibitor of Shp2, demonstrating significant binding affinity. The compound was synthesized from NSC-117199, a lead compound identified for Shp2 inhibition. Studies have shown that this compound does not permeate cell membranes effectively, which limits its direct application in biological studies. To address this, a methyl ester analog, SPI-112Me, was developed. This prodrug is designed to be hydrolyzed into this compound once inside the cell, allowing it to exert its inhibitory effects on Shp2 activity.
Experimental Findings
- Binding and Inhibition : Surface plasmon resonance (SPR) studies confirmed that this compound binds to Shp2 with competitive kinetics. The IC50 values reported for this compound are below 10 µM, indicating potent inhibitory activity against Shp2 in vitro .
- Cellular Uptake : Fluorescence uptake assays and confocal imaging demonstrated that SPI-112Me is effectively taken up by cells. Once inside, it inhibits EGF-stimulated Shp2 PTP activity, leading to reduced Erk1/2 activation and impaired cell migration .
- Impact on Cancer Cells : In experiments involving TF-1 myeloid cells transformed by the Shp2 E76K mutant, treatment with SPI-112Me resulted in decreased cell survival. This effect was linked to the inhibition of Erk1/2 activation and subsequent downregulation of Bcl-XL expression .
- Synergistic Effects : The combination of SPI-112Me with interferon alfa-2b showed a synergistic increase in growth inhibition in melanoma cell lines. This suggests potential for combinatorial therapies using this compound in cancer treatment .
Case Study 1: Melanoma Treatment
In a study assessing the efficacy of SPI-112Me alongside interferon alfa-2b, researchers found that the combination therapy significantly enhanced anti-melanoma effects compared to either treatment alone. The results indicated improved suppression of tumor growth markers and enhanced apoptosis in melanoma cells .
Case Study 2: Leukemia Cell Lines
Another case study focused on the effects of SPI-112Me on leukemia cell lines expressing the Shp2 E76K mutation. Treatment led to notable reductions in cell viability and alterations in key signaling pathways associated with cell survival and proliferation .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZSNNAEVDPNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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